molecular formula C25H28N4O2S B6283934 2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide CAS No. 2183348-18-5

2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide

Cat. No. B6283934
CAS RN: 2183348-18-5
M. Wt: 448.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the imidazole ring, which is known to participate in various chemical reactions due to its amphoteric nature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many imidazole derivatives show biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide' involves the reaction of 4-(1H-imidazol-1-yl)aniline with 2-chloro-N-(4-nitrophenyl)benzamide, followed by reduction of the nitro group and subsequent reaction with cyclohexylmethyl isocyanate and sodium sulfide to form the final product.", "Starting Materials": [ "4-(1H-imidazol-1-yl)aniline", "2-chloro-N-(4-nitrophenyl)benzamide", "cyclohexylmethyl isocyanate", "sodium sulfide" ], "Reaction": [ "Step 1: 4-(1H-imidazol-1-yl)aniline is reacted with 2-chloro-N-(4-nitrophenyl)benzamide in the presence of a suitable solvent and a base to form the intermediate product.", "Step 2: The nitro group in the intermediate product is reduced using a suitable reducing agent to form the amine intermediate.", "Step 3: The amine intermediate is reacted with cyclohexylmethyl isocyanate in the presence of a suitable solvent and a base to form the carbamate intermediate.", "Step 4: The carbamate intermediate is reacted with sodium sulfide in the presence of a suitable solvent to form the final product, 2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide." ] }

CAS RN

2183348-18-5

Product Name

2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide

Molecular Formula

C25H28N4O2S

Molecular Weight

448.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.